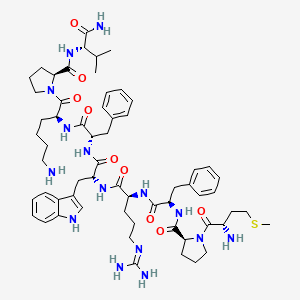

Nonapeptide-1

Description

Properties

IUPAC Name |

(2S)-N-[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-1-[(2S)-2-amino-4-methylsulfanylbutanoyl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C61H87N15O9S/c1-37(2)51(52(64)77)74-58(83)50-26-16-31-76(50)60(85)45(23-12-13-28-62)70-55(80)46(33-38-17-6-4-7-18-38)71-56(81)48(35-40-36-68-43-22-11-10-21-41(40)43)72-53(78)44(24-14-29-67-61(65)66)69-54(79)47(34-39-19-8-5-9-20-39)73-57(82)49-25-15-30-75(49)59(84)42(63)27-32-86-3/h4-11,17-22,36-37,42,44-51,68H,12-16,23-35,62-63H2,1-3H3,(H2,64,77)(H,69,79)(H,70,80)(H,71,81)(H,72,78)(H,73,82)(H,74,83)(H4,65,66,67)/t42-,44-,45-,46-,47+,48+,49-,50-,51-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNFLNGRLKALWRF-LDXSYGEZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC5=CC=CC=C5)NC(=O)C6CCCN6C(=O)C(CCSC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H](CC5=CC=CC=C5)NC(=O)[C@@H]6CCCN6C(=O)[C@H](CCSC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C61H87N15O9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1206.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158563-45-2 | |

| Record name | Nonapeptide-1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158563452 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NONAPEPTIDE-1 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64W45420K5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Nonapeptide-1: A Deep Dive into its Mechanism of Action in Melanocytes

For Immediate Release

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the mechanism of action of Nonapeptide-1, a synthetic peptide that has garnered significant interest for its potent skin-lightening properties. This document details the molecular pathways, presents key quantitative data, and provides detailed experimental protocols for researchers investigating melanogenesis.

Executive Summary

This compound is a biomimetic peptide that acts as a competitive antagonist of the melanocortin 1 receptor (MC1R) on melanocytes. By blocking the binding of the endogenous agonist, α-melanocyte-stimulating hormone (α-MSH), this compound effectively inhibits the downstream signaling cascade responsible for melanin synthesis. This leads to a reduction in melanin content, offering a targeted approach for addressing hyperpigmentation and promoting a more even skin tone. This guide will elucidate the core mechanisms, provide quantifiable efficacy data, and detail the necessary experimental procedures to study these effects.

Core Mechanism of Action

The primary mechanism of this compound is its ability to competitively inhibit the α-MSH signaling pathway in melanocytes. This process can be broken down into the following key steps:

-

MC1R Antagonism : this compound mimics the structure of α-MSH, allowing it to bind to the MC1R on the surface of melanocytes.[1] This binding is competitive, meaning it prevents α-MSH from occupying the receptor.[2]

-

Inhibition of cAMP Production : The binding of α-MSH to MC1R typically activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[3] By blocking this initial step, this compound prevents the α-MSH-induced rise in cAMP levels.[4]

-

Downregulation of MITF : cAMP acts as a crucial second messenger that activates Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP response element-binding protein (CREB).[5] Activated CREB is a key transcription factor for the Microphthalmia-associated Transcription Factor (MITF). MITF is considered the master regulator of melanogenesis. By suppressing cAMP production, this compound leads to a significant downregulation of MITF expression.

-

Suppression of Melanogenic Enzymes : MITF is essential for the transcription of key enzymes involved in melanin synthesis. The reduction in MITF levels consequently leads to decreased expression and activity of tyrosinase (TYR), tyrosinase-related protein-1 (TRP-1), and tyrosinase-related protein-2 (TRP-2).

-

Inhibition of Melanin Synthesis : The collective downregulation of these enzymes disrupts the biochemical pathway of melanogenesis, resulting in a decrease in the production and accumulation of melanin within the melanocytes. Clinical studies have shown this can lead to a visible reduction in hyperpigmentation within 28 days.

Signaling Pathway

The signaling cascade inhibited by this compound is illustrated below.

Caption: this compound signaling pathway in melanocytes.

Quantitative Data Summary

The efficacy of this compound has been quantified in several in vitro studies. The following table summarizes key performance indicators.

| Parameter | Value | Cell Line/System | Reference |

| MC1R Binding Affinity (Ki) | 40 nM | COS-1 cells expressing human MC1R | |

| IC50 for cAMP Inhibition | 2.5 nM | Melanocytes | |

| IC50 for Melanosome Dispersion | 11 nM | Melanocytes | |

| Melanin Synthesis Reduction | ~33% | Melanocytes | |

| Selectivity (Ki) | MC3R: 0.47 µMMC4R: 1.34 µMMC5R: 2.4 µM | COS-1 cells expressing human receptors | |

| Effective Concentration in vitro | 20 µM | Human Epidermal Melanocytes (HEM) and HaCaT cells |

Experimental Protocols

The following are detailed protocols for key experiments to assess the mechanism of action of this compound in melanocytes.

Cell Culture and Treatment

This protocol describes the culture of human epidermal melanocytes (HEM) and their treatment with this compound.

Caption: General workflow for cell culture and treatment.

Materials:

-

Human Epidermal Melanocytes (HEM)

-

Melanocyte Growth Medium (MGM) with supplements

-

Phosphate Buffered Saline (PBS)

-

Trypsin-EDTA

-

This compound

-

α-Melanocyte Stimulating Hormone (α-MSH)

-

Culture plates (6-well or 96-well)

Procedure:

-

Culture HEM cells in MGM in a humidified incubator at 37°C with 5% CO2.

-

Seed the cells in culture plates at a density of 1 x 10^5 cells/well for a 6-well plate.

-

Allow cells to adhere for 24 hours.

-

Prepare stock solutions of this compound and α-MSH in sterile water or an appropriate buffer.

-

Treat the cells with varying concentrations of this compound, with or without a stimulant like α-MSH (e.g., 100 nM), for 48-72 hours.

-

Optional UVA Irradiation: For studies involving UV exposure, wash the cells with PBS and irradiate with a physiological dose of UVA (e.g., 5 J/cm²). Then, add fresh medium with the respective treatments and incubate for the desired time.

-

After incubation, harvest the cells for downstream analysis.

Melanin Content Assay

This protocol measures the amount of melanin produced by cultured melanocytes.

Materials:

-

Harvested cell pellets

-

1 N NaOH with 10% DMSO

-

96-well microplate

-

Microplate reader

Procedure:

-

Wash the treated cells twice with PBS and harvest by trypsinization.

-

Centrifuge the cell suspension to obtain a cell pellet.

-

Dissolve the cell pellet in 1 N NaOH containing 10% DMSO.

-

Incubate the mixture at 80°C for 2 hours to solubilize the melanin.

-

Transfer the lysate to a 96-well plate.

-

Measure the absorbance at 405 nm or 470 nm using a microplate reader.

-

The melanin content can be normalized to the total protein content of each sample, which can be determined using a BCA protein assay.

Intracellular Tyrosinase Activity Assay

This protocol measures the activity of tyrosinase within the cultured cells.

Materials:

-

Harvested cell pellets

-

Lysis Buffer (e.g., 50 mM sodium phosphate buffer, pH 6.8, containing 1% Triton X-100 and a protease inhibitor).

-

L-DOPA solution (2 mg/mL in 0.1M sodium phosphate buffer, pH 6.8)

-

96-well microplate

-

Microplate reader

Procedure:

-

Wash the treated cells with cold PBS and lyse them with the lysis buffer.

-

Centrifuge the lysate to remove cellular debris.

-

Determine the protein concentration of the supernatant using a BCA protein assay.

-

In a 96-well plate, add an equal amount of protein from each sample.

-

Add L-DOPA solution to each well to initiate the reaction.

-

Incubate at 37°C for 1 to 1.5 hours in the dark.

-

Measure the absorbance at 475 nm or 490 nm to quantify the dopachrome formed.

-

Normalize the tyrosinase activity to the total protein content of the lysate.

Gene Expression Analysis by qPCR

This protocol outlines the steps for quantifying the mRNA levels of key melanogenesis-related genes.

Materials:

-

Harvested cells

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR primers (see table below)

-

SYBR Green qPCR master mix

-

qPCR instrument

Human Primer Sequences for qPCR:

| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') |

| MITF | TGGATGCAACGCCTTATGAAG | TCTGGTTGGCTTTGACCACTG |

| TYR | TTGCTGCAGGAGCCTTCTTT | AGGCAGGCTTGTGGCTCTAA |

| TRP-1 | GCTGCAGGAGCCTTCTTTCT | AAGACGCTGCACTGCTGGT |

| TRP-2 | TGGATGCAACGCCTTATGAAG | TCTGGTTGGCTTTGACCACTG |

| GAPDH | GAAGGTGAAGGTCGGAGTCA | GAAGATGGTGATGGGATTTC |

Procedure:

-

Extract total RNA from treated and control cells using a commercial RNA extraction kit.

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

Perform qPCR using SYBR Green master mix and the primers listed above.

-

Use a housekeeping gene, such as GAPDH, for normalization.

-

Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

Conclusion

This compound presents a highly specific and effective mechanism for the inhibition of melanogenesis. Its action as a competitive antagonist of the MC1R initiates a cascade of events that ultimately leads to the downregulation of key melanogenic enzymes and a reduction in melanin synthesis. The quantitative data and experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate and harness the potential of this compound in the field of dermatology and cosmetic science.

References

- 1. This compound: Applications in Skin Care and its Preparation Method_Chemicalbook [chemicalbook.com]

- 2. esycif8nzka.exactdn.com [esycif8nzka.exactdn.com]

- 3. Signaling Pathways in Melanogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. biotechpeptides.com [biotechpeptides.com]

The Biological Activity of Nonapeptide-1 in Skin Pigmentation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nonapeptide-1, a synthetic biomimetic peptide, has emerged as a significant modulator of skin pigmentation. This technical guide provides an in-depth analysis of the biological activity of this compound, focusing on its molecular mechanism of action in melanogenesis. It details the signaling pathways affected by this peptide, presents quantitative data on its efficacy from in vitro and clinical studies, and provides comprehensive experimental protocols for key assays used in its evaluation. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals investigating novel approaches for the regulation of skin pigmentation.

Introduction

Skin pigmentation, primarily determined by the quantity and distribution of melanin, is a complex physiological process. While melanin provides crucial protection against ultraviolet (UV) radiation, its overproduction or uneven distribution can lead to hyperpigmentary disorders such as melasma, sunspots, and post-inflammatory hyperpigmentation.[1] The quest for safe and effective agents that can modulate melanogenesis is a significant focus in dermatology and cosmetic science. This compound is a synthetic peptide composed of nine amino acids that has shown promise as a skin-lightening agent.[1][2] This guide delves into the scientific evidence supporting the biological activity of this compound in skin pigmentation.

Mechanism of Action: Competitive Antagonism of MC1R

The primary mechanism by which this compound exerts its depigmenting effect is through the competitive antagonism of the Melanocortin 1 Receptor (MC1R) on melanocytes.[3][4]

-

Alpha-Melanocyte Stimulating Hormone (α-MSH): Under normal physiological conditions, particularly following UV exposure, α-MSH is released and binds to MC1R on melanocytes.

-

Signaling Cascade Initiation: This binding event activates a downstream signaling cascade, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.

-

Gene Expression Activation: Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and activates the Microphthalmia-associated Transcription Factor (MITF).

-

Melanogenic Enzyme Synthesis: MITF is a master regulator of melanogenesis, promoting the transcription of key enzymes responsible for melanin synthesis, including tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2).

-

This compound Intervention: this compound, due to its structural similarity to a segment of α-MSH, competes with the natural hormone for binding to MC1R. By occupying the receptor, this compound prevents the initiation of the α-MSH-induced signaling cascade, thereby inhibiting the synthesis of melanin.

Signaling Pathway of this compound in Melanogenesis

Figure 1. Signaling pathway of this compound in inhibiting melanogenesis.

Quantitative Data on Efficacy

The efficacy of this compound in reducing melanin synthesis and lightening skin tone has been quantified in several studies. The following tables summarize key findings.

Table 1: In Vitro Efficacy of this compound

| Parameter | Value | Cell Type | Comments | Reference |

| MC1R Binding Affinity (Ki) | 40 nM | COS-1 cells expressing human MC1R | Demonstrates high affinity and selectivity for MC1R over other melanocortin receptors. | |

| cAMP Inhibition (IC50) | 2.5 nM | Melanocytes | Potent inhibition of α-MSH-induced intracellular cAMP levels. | |

| Melanosome Dispersion Inhibition (IC50) | 11 nM | Melanocytes | Effectively inhibits α-MSH-induced melanosome dispersion. | |

| Melanin Synthesis Inhibition | ~33% | Melanocytes | Significant reduction in melanin synthesis. | |

| Tyrosinase Inhibition | 16.67% | Enzymatic Assay (0.3% v/v this compound) | Moderate direct inhibitory activity on tyrosinase. |

Table 2: Clinical Efficacy of this compound

| Parameter | Concentration | Duration | Results | Reference |

| Skin Lightening (ΔL) | 1% this compound solution (containing 1 ppm active) | 56 days | ▲ 5.01% increase in skin lightness. | |

| Overall Skin State (ΔE) | 1% this compound solution (containing 1 ppm active) | 56 days | ▲ 4.43% improvement in overall skin state. | |

| Skin Lightening (ΔL) | 5% this compound solution (containing 5 ppm active) | 56 days | ▲ 6.42% increase in skin lightness. | |

| Overall Skin State (ΔE) | 5% this compound solution (containing 5 ppm active) | 56 days | ▲ 5.39% improvement in overall skin state. | |

| Hyperpigmentation Reversal | Not specified | 28 days | Significant reversal of hyperpigmentation and equalization of skin tone. |

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments to assess the biological activity of this compound.

Cell Culture

Murine B16F10 melanoma cells are a commonly used cell line for studying melanogenesis due to their ability to produce melanin.

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. DMEM tends to encourage differentiation and melanin synthesis.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Passaging: When cells reach 80-90% confluency, they are passaged using 0.25% Trypsin-EDTA. The recommended split ratio is typically 1:3 to 1:6.

Cytotoxicity Assay (MTT Assay)

It is crucial to determine the non-toxic concentration range of this compound before conducting efficacy studies.

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondrial dehydrogenases reduce MTT to a purple formazan product.

-

Procedure:

-

Seed B16F10 cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound and incubate for the desired period (e.g., 24, 48, or 72 hours).

-

Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Cell viability is calculated as a percentage relative to untreated control cells.

-

Melanin Content Assay

This assay quantifies the amount of melanin produced by melanocytes after treatment with this compound.

-

Principle: Melanin pigment is extracted from the cells and quantified spectrophotometrically.

-

Procedure:

-

Culture B16F10 cells in a 6-well plate and treat with non-toxic concentrations of this compound and a positive control (e.g., kojic acid) for a specified duration (e.g., 72 hours). Alpha-MSH can be used to stimulate melanin production.

-

After incubation, wash the cells with PBS and lyse them using a lysis buffer (e.g., 1N NaOH).

-

Heat the lysates at 80-100°C for 1-2 hours to solubilize the melanin.

-

Centrifuge the lysates to pellet cell debris.

-

Measure the absorbance of the supernatant at 405-490 nm using a microplate reader.

-

The melanin content can be normalized to the total protein content of the cells, which can be determined using a BCA or Bradford protein assay.

-

Tyrosinase Activity Assay

This assay measures the enzymatic activity of tyrosinase, the rate-limiting enzyme in melanogenesis.

-

Principle: Tyrosinase catalyzes the oxidation of L-DOPA to dopachrome, which can be measured spectrophotometrically.

-

Procedure (Intracellular Tyrosinase Activity):

-

Prepare cell lysates from B16F10 cells treated with this compound.

-

In a 96-well plate, add the cell lysate to a reaction buffer containing L-DOPA.

-

Incubate the plate at 37°C and monitor the formation of dopachrome by measuring the absorbance at 475 nm at regular intervals.

-

The tyrosinase activity is proportional to the rate of dopachrome formation.

-

-

Procedure (Mushroom Tyrosinase Inhibition):

-

In a 96-well plate, mix a solution of mushroom tyrosinase with various concentrations of this compound.

-

Add L-DOPA as the substrate to initiate the reaction.

-

Measure the absorbance at 475 nm over time.

-

The percentage of tyrosinase inhibition is calculated by comparing the rate of reaction in the presence of this compound to the control.

-

Western Blot Analysis

Western blotting is used to determine the expression levels of key proteins involved in the melanogenesis signaling pathway.

-

Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and detected using specific antibodies.

-

Procedure:

-

Lyse B16F10 cells treated with this compound to extract total protein.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies against MITF, tyrosinase, TRP-1, and TRP-2. A housekeeping protein like β-actin or GAPDH should be used as a loading control.

-

Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the relative protein expression levels.

-

Experimental Workflow for In Vitro Evaluation of this compound

Figure 2. General experimental workflow for in vitro evaluation of this compound.

Safety and Tolerability

In vitro and clinical studies have indicated that this compound is well-tolerated with a low risk of skin irritation. It is considered safe for topical use in cosmetic formulations and is suitable for various skin types, including sensitive skin. Unlike some traditional skin-lightening agents, this compound does not exhibit cytotoxicity at effective concentrations and does not completely halt melanogenesis, a process vital for the skin's natural defense against UV radiation.

Conclusion

This compound presents a targeted approach to modulating skin pigmentation by acting as a competitive antagonist of the MC1R. Its ability to inhibit the α-MSH signaling pathway leads to a reduction in the expression of key melanogenic enzymes and a subsequent decrease in melanin synthesis. The quantitative data from both in vitro and clinical studies support its efficacy as a skin-lightening agent. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and development of this compound and other peptide-based therapies for hyperpigmentary disorders. Further research, including large-scale clinical trials, will continue to elucidate the full potential of this compound in the field of dermatology.

References

Nonapeptide-1: A Technical Guide to its Structure, MC1R Binding, and Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nonapeptide-1, a synthetic peptide with the amino acid sequence Met-Pro-D-Phe-Arg-D-Trp-Phe-Lys-Pro-Val-NH2, has emerged as a significant modulator of skin pigmentation.[1][2] This technical guide provides an in-depth analysis of this compound's structure, its interaction with the Melanocortin 1 Receptor (MC1R), and the subsequent effects on downstream signaling pathways. It is designed to be a comprehensive resource for researchers, scientists, and professionals involved in drug development and cosmetic science. This document details the competitive antagonistic relationship between this compound and α-melanocyte-stimulating hormone (α-MSH) at the MC1R, presenting quantitative data on binding affinity and inhibitory concentrations. Furthermore, it outlines detailed experimental protocols for the synthesis of this compound and for key biological assays essential for its characterization. Visual diagrams of the MC1R signaling pathway and a typical experimental workflow are provided to facilitate a deeper understanding of its mechanism of action and evaluation.

Introduction

This compound is a biomimetic peptide that acts as a competitive antagonist of the Melanocortin 1 Receptor (MC1R).[3] MC1R, a G protein-coupled receptor (GPCR) primarily expressed on melanocytes, plays a pivotal role in regulating skin pigmentation. The endogenous agonist for MC1R is α-melanocyte-stimulating hormone (α-MSH). The binding of α-MSH to MC1R initiates a signaling cascade that leads to the production of melanin, the primary pigment responsible for skin, hair, and eye color. This compound mimics a portion of the α-MSH sequence, allowing it to bind to MC1R and block the binding of α-MSH, thereby inhibiting melanin synthesis. This property has made this compound a subject of significant interest in dermatology and cosmetic science for its potential in addressing hyperpigmentation and promoting an even skin tone.

This compound: Structure and Synthesis

Structure

This compound is a nine-amino-acid peptide with the following sequence:

Met-Pro-D-Phe-Arg-D-Trp-Phe-Lys-Pro-Val-NH2

The inclusion of D-amino acids (D-Phe and D-Trp) is a strategic modification to enhance its stability and antagonistic activity compared to its natural L-amino acid counterparts. The C-terminus is amidated, which also contributes to its stability by protecting it from carboxypeptidases.

Synthesis

This compound is typically synthesized using Solid-Phase Peptide Synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. This method involves the sequential addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin).

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Amino Acid Sequence | Met-Pro-D-Phe-Arg-D-Trp-Phe-Lys-Pro-Val-NH2 |

| Molecular Formula | C61H87N15O9S |

| Molecular Weight | 1206.5 g/mol |

| Appearance | White to off-white powder |

| Purity (by HPLC) | ≥98% |

| Solubility | Soluble in water |

Interaction with Melanocortin 1 Receptor (MC1R)

MC1R: A Key Regulator of Pigmentation

The Melanocortin 1 Receptor (MC1R) is a Gs protein-coupled receptor. When its endogenous ligand, α-MSH, binds to the receptor, it triggers a conformational change that activates the associated Gs protein. This, in turn, activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which then phosphorylates the cAMP response element-binding protein (CREB). Phosphorylated CREB upregulates the expression of the Microphthalmia-associated Transcription Factor (MITF), a master regulator of melanocyte survival and differentiation. MITF then promotes the transcription of key melanogenic enzymes, including tyrosinase (TYR), tyrosinase-related protein 1 (TRP1), and tyrosinase-related protein 2 (TRP2), leading to melanin synthesis.

This compound as a Competitive Antagonist

This compound acts as a competitive antagonist at the MC1R. It competes with α-MSH for the same binding site on the receptor. By occupying the receptor, this compound prevents α-MSH from binding and initiating the downstream signaling cascade. This blockage leads to a reduction in intracellular cAMP levels and subsequently suppresses the expression of MITF and tyrosinase, ultimately inhibiting melanin production.

Quantitative Analysis of MC1R Binding

The interaction between this compound and MC1R has been quantified through various in vitro assays. The binding affinity and inhibitory potency are critical parameters for assessing its efficacy.

Table 2: Quantitative Data on this compound and MC1R Interaction

| Parameter | Value | Description |

| Ki (Binding Affinity) | 40 nM | The inhibition constant, representing the concentration of this compound required to occupy 50% of the MC1R in a competitive binding assay. |

| IC50 (cAMP Inhibition) | 2.5 nM | The half-maximal inhibitory concentration for the reduction of α-MSH-induced intracellular cAMP levels. |

| IC50 (Melanosome Dispersion) | 11 nM | The half-maximal inhibitory concentration for the inhibition of α-MSH-induced melanosome dispersion. |

| Melanin Synthesis Inhibition | ~33% | The approximate reduction in melanin synthesis induced by α-MSH in the presence of this compound. |

Signaling Pathways and Experimental Workflows

MC1R Signaling Pathway

The following diagram illustrates the canonical MC1R signaling pathway and the inhibitory action of this compound.

Experimental Workflow

The following diagram outlines a typical experimental workflow for characterizing the activity of this compound.

Detailed Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol provides a general outline for the manual synthesis of this compound using Fmoc chemistry.

-

Resin Preparation: Start with a Rink Amide resin. Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF) for 30 minutes.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with a 20% piperidine in DMF solution for 20 minutes. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling: Activate the first Fmoc-protected amino acid (Fmoc-Val-OH) using a coupling reagent such as HBTU/HOBt in the presence of a base like N,N-diisopropylethylamine (DIPEA). Add the activated amino acid to the resin and allow the coupling reaction to proceed for 1-2 hours. Monitor the reaction completion using a ninhydrin test.

-

Washing: Wash the resin extensively with DMF and dichloromethane (DCM) to remove excess reagents and byproducts.

-

Repeat Cycles: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence (Pro, Lys(Boc), Phe, Trp(Boc), Arg(Pbf), D-Phe, Pro, Met).

-

Cleavage and Deprotection: After the final amino acid has been coupled, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water).

-

Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the synthesized this compound using mass spectrometry and analytical RP-HPLC.

MC1R Competitive Radioligand Binding Assay

This assay determines the binding affinity (Ki) of this compound for MC1R.

-

Cell Culture and Membrane Preparation: Culture cells expressing MC1R (e.g., HEK293 cells stably transfected with human MC1R). Harvest the cells and prepare a membrane fraction by homogenization and centrifugation.

-

Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of a radiolabeled ligand (e.g., [125I]-NDP-α-MSH), and varying concentrations of unlabeled this compound.

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 90 minutes).

-

Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the unbound radioligand by rapid filtration through a glass fiber filter.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value (the concentration of this compound that displaces 50% of the radiolabeled ligand) and calculate the Ki value using the Cheng-Prusoff equation.

Intracellular cAMP Measurement Assay

This assay measures the effect of this compound on α-MSH-induced cAMP production.

-

Cell Culture and Seeding: Seed melanocytes (e.g., B16-F10 murine melanoma cells) in a 96-well plate and culture until they reach the desired confluency.

-

Pre-incubation: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Treatment: Treat the cells with a fixed concentration of α-MSH in the presence of varying concentrations of this compound for a specified time (e.g., 30 minutes).

-

Cell Lysis: Lyse the cells to release the intracellular cAMP.

-

cAMP Quantification: Measure the cAMP concentration in the cell lysates using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based assays).

-

Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration to determine the IC50 value.

Tyrosinase Activity Assay

This assay measures the effect of this compound on the activity of tyrosinase, a key enzyme in melanin synthesis.

-

Cell Culture and Treatment: Culture melanocytes and treat them with α-MSH and/or this compound as described for the cAMP assay.

-

Cell Lysis: Lyse the cells in a buffer containing a non-ionic detergent (e.g., Triton X-100).

-

Assay Reaction: In a 96-well plate, mix the cell lysate with a solution of L-DOPA, the substrate for tyrosinase.

-

Measurement: Monitor the formation of dopachrome, a colored product of the tyrosinase reaction, by measuring the absorbance at 475-490 nm over time using a microplate reader.

-

Data Analysis: Calculate the rate of dopachrome formation, which is proportional to the tyrosinase activity. Normalize the activity to the total protein content of the cell lysate.

Melanin Content Assay

This assay quantifies the amount of melanin produced by cells after treatment.

-

Cell Culture and Treatment: Culture melanocytes and treat them with α-MSH and/or this compound for an extended period (e.g., 72 hours) to allow for melanin accumulation.

-

Cell Harvesting and Lysis: Harvest the cells by trypsinization, wash with PBS, and pellet by centrifugation. Lyse the cell pellet in a solution of NaOH (e.g., 1N NaOH) and heat at an elevated temperature (e.g., 80°C) to solubilize the melanin.

-

Quantification: Measure the absorbance of the solubilized melanin at 405-470 nm using a spectrophotometer.

-

Standard Curve: Generate a standard curve using synthetic melanin of known concentrations.

-

Data Analysis: Determine the melanin content in the samples by comparing their absorbance to the standard curve. Normalize the melanin content to the cell number or total protein content.

Conclusion

This compound is a well-characterized synthetic peptide that functions as a potent and selective competitive antagonist of the Melanocortin 1 Receptor. Its ability to inhibit the α-MSH-induced signaling cascade, leading to a reduction in melanin synthesis, makes it a valuable molecule for both research and practical applications in dermatology and cosmetology. The detailed structural information, quantitative binding data, and comprehensive experimental protocols provided in this guide serve as a foundational resource for scientists and researchers working to further elucidate the biological activities of this compound and to develop novel therapeutic and cosmetic agents targeting skin pigmentation.

References

The Discovery and Origin of Nonapeptide-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nonapeptide-1, a synthetic biomimetic peptide, has emerged as a significant molecule in the field of dermatology and cosmetic science due to its targeted mechanism of action in modulating skin pigmentation. This technical guide provides an in-depth exploration of the discovery, origin, and foundational research of the this compound sequence. It details the peptide's mechanism as a competitive antagonist of the α-melanocyte-stimulating hormone (α-MSH) at the melanocortin 1 receptor (MC1R), thereby inhibiting the downstream cascade leading to melanin synthesis. This document consolidates key quantitative data from pivotal studies, presents detailed experimental protocols for its synthesis and functional characterization, and visualizes the associated signaling pathways and experimental workflows using the DOT language for Graphviz.

Introduction

This compound, also known by the trade name Melanostatine™ 5, is a synthetic peptide composed of nine amino acids.[1][2][3][4] Its primary application lies in its ability to lighten and even out skin tone by inhibiting the process of melanogenesis.[5] Unlike some depigmenting agents, this compound offers a targeted and non-cytotoxic approach by acting as a competitive antagonist at a key receptor in the melanin production pathway. This guide delves into the scientific origins of this peptide, its synthesis, and the experimental basis for its mechanism of action.

Discovery and Origin

The development of this compound was a result of rational drug design, specifically through the screening of peptide libraries based on the endogenous α-melanocyte-stimulating hormone (α-MSH) sequence. The foundational research, published in 1994 by Jayawickreme et al., aimed to identify potent antagonists of the melanocortin 1 receptor (MC1R).

The peptide sequence of this compound is H-Met-Pro-D-Phe-Arg-D-Trp-Phe-Lys-Pro-Val-NH2 . This sequence is a modified version of the α-MSH-[5-13] fragment. The inclusion of D-amino acids (D-Phe and D-Trp) is a critical modification that enhances the peptide's stability and confers its antagonistic properties against the MC1R.

The synthesis of this compound is achieved through Solid-Phase Peptide Synthesis (SPPS) , a well-established method for the laboratory and industrial-scale production of peptides. This technique allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin support, enabling precise control over the final sequence.

Mechanism of Action

This compound functions as a selective and competitive antagonist of α-MSH at the MC1R. The MC1R is a G-protein coupled receptor predominantly expressed on the surface of melanocytes. The binding of the natural ligand, α-MSH, to MC1R initiates a signaling cascade that is the primary driver of melanogenesis.

By mimicking a portion of the α-MSH sequence, this compound is able to bind to the MC1R. However, due to its structural modifications, it does not activate the receptor. Instead, it competitively blocks the binding of α-MSH. This blockade prevents the activation of adenylyl cyclase, thereby inhibiting the production of cyclic AMP (cAMP), a key second messenger in this pathway. The subsequent downstream signaling, which includes the activation of protein kinase A (PKA) and the phosphorylation of the microphthalmia-associated transcription factor (MITF), is consequently suppressed. MITF is a master regulator of melanogenic gene expression, including the genes for tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2). By inhibiting this cascade, this compound effectively downregulates the expression and activity of tyrosinase, the rate-limiting enzyme in melanin synthesis, leading to a reduction in melanin production.

Signaling Pathway of α-MSH and this compound

Quantitative Data Summary

The following table summarizes the key quantitative data reported for this compound in preclinical studies.

| Parameter | Value | Cell Line / System | Reference |

| MC1R Binding Affinity (Ki) | 40 nM | COS-1 cells expressing human MC1R | |

| IC50 (α-MSH-induced melanosome dispersion) | 11 nM | Melanocytes | |

| IC50 (α-MSH-induced intracellular cAMP) | 2.5 nM | Melanocytes | |

| Melanin Synthesis Inhibition | ~33% | Not specified | |

| Selectivity (Ki in µM) | MC3R: 0.47, MC4R: 1.34, MC5R: 2.4 | COS-1 cells expressing human receptors |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of this compound. These protocols are based on standard procedures and findings from relevant literature.

Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol outlines the manual synthesis of this compound using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

-

Rink Amide resin

-

Fmoc-protected amino acids (Met, Pro, D-Phe, Arg(Pbf), D-Trp(Boc), Phe, Lys(Boc), Val)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

-

Diethyl ether

Procedure:

-

Resin Preparation: Swell the Rink Amide resin in DMF in a reaction vessel for 30 minutes.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes.

-

Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents.

-

Amino Acid Coupling: Activate the first Fmoc-protected amino acid (Fmoc-Val-OH) with HBTU and DIPEA in DMF and add it to the resin. Allow the coupling reaction to proceed for 2 hours.

-

Washing: Wash the resin with DMF.

-

Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the this compound sequence in the C-terminal to N-terminal direction.

-

Final Deprotection: After coupling the final amino acid (Fmoc-Met-OH), perform a final Fmoc deprotection (step 2).

-

Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups by treating the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours.

-

Precipitation: Filter the cleavage mixture and precipitate the crude peptide by adding it to cold diethyl ether.

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Lyophilization: Lyophilize the purified peptide fractions to obtain a white powder.

Melanin Content Assay in B16F10 Melanoma Cells

This protocol details the measurement of melanin content in a cell-based assay to assess the inhibitory effect of this compound.

Materials:

-

B16F10 mouse melanoma cells

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

α-MSH

-

This compound

-

Phosphate-Buffered Saline (PBS)

-

1N Sodium Hydroxide (NaOH) with 10% Dimethyl Sulfoxide (DMSO)

-

BCA Protein Assay Kit

Procedure:

-

Cell Seeding: Seed B16F10 cells in a 24-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

-

Treatment: Replace the medium with fresh medium containing:

-

Vehicle control

-

α-MSH (e.g., 100 nM) to stimulate melanin production

-

α-MSH (100 nM) plus varying concentrations of this compound

-

-

Incubation: Incubate the cells for 48-72 hours.

-

Harvesting: Wash the cells with PBS and harvest the cell pellets.

-

Melanin Solubilization: Solubilize the cell pellets in 1N NaOH containing 10% DMSO and incubate at 80°C for 1 hour.

-

Measurement: Measure the absorbance of the lysates at 475 nm using a microplate reader.

-

Normalization: Determine the protein concentration of the lysates using a BCA protein assay.

-

Analysis: Normalize the melanin content to the total protein content. Calculate the percentage inhibition of melanin synthesis by this compound compared to the α-MSH-treated control.

In Vitro Tyrosinase Activity Assay

This protocol describes a cell-free assay to measure the direct inhibitory effect of this compound on tyrosinase activity.

Materials:

-

Mushroom tyrosinase

-

L-DOPA (3,4-dihydroxy-L-phenylalanine)

-

Phosphate buffer (pH 6.8)

-

This compound

-

Kojic acid (positive control)

Procedure:

-

Preparation: In a 96-well plate, add phosphate buffer, tyrosinase solution, and either this compound at various concentrations, kojic acid, or a vehicle control.

-

Pre-incubation: Pre-incubate the mixture at room temperature for 10 minutes.

-

Reaction Initiation: Add L-DOPA solution to each well to start the enzymatic reaction.

-

Measurement: Immediately measure the absorbance at 475 nm at time zero and then at regular intervals (e.g., every 1-2 minutes) for 20-30 minutes.

-

Analysis: Calculate the rate of dopachrome formation (change in absorbance over time). Determine the percentage inhibition of tyrosinase activity for each concentration of this compound compared to the untreated control.

Conclusion

This compound is a rationally designed synthetic peptide with a well-defined mechanism of action as a competitive antagonist of the MC1R. Its discovery through peptide library screening represents a successful application of structure-activity relationship studies. The quantitative data and experimental evidence robustly support its function in inhibiting the initial stages of melanogenesis. The detailed protocols provided in this guide serve as a valuable resource for researchers and professionals in the fields of dermatology, cosmetic science, and drug development for further investigation and application of this potent peptide.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 4. Binding of melanotropic hormones to the melanocortin receptor MC1R on human melanocytes stimulates proliferation and melanogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biotechpeptides.com [biotechpeptides.com]

The Role of Nonapeptide-1 in the Inhibition of Melanin Synthesis: A Technical Guide

Abstract

Nonapeptide-1 has emerged as a significant biomimetic peptide in the field of dermatology and cosmetic science, primarily for its role in modulating skin pigmentation. This technical guide provides an in-depth analysis of the molecular mechanisms through which this compound inhibits melanin synthesis. It details the peptide's function as a competitive antagonist of the melanocortin 1 receptor (MC1R), its impact on the downstream signaling cascade, and its effects on key melanogenic enzymes. This document summarizes quantitative data from various in-vitro and clinical studies, presents detailed experimental protocols for assessing its efficacy, and includes visualizations of the core biological pathways and experimental workflows to support researchers, scientists, and drug development professionals.

Introduction

Melanin, the primary pigment responsible for coloration in human skin, hair, and eyes, is produced within specialized cells called melanocytes through a process known as melanogenesis. While essential for protecting the skin from ultraviolet (UV) radiation, the overproduction or uneven distribution of melanin can lead to various hyperpigmentary disorders such as melasma, sunspots, and post-inflammatory hyperpigmentation.[1] The regulation of melanogenesis is a complex process, with the alpha-melanocyte-stimulating hormone (α-MSH) and its corresponding receptor, the melanocortin 1 receptor (MC1R), playing a pivotal role.[2]

This compound, a synthetic peptide composed of nine amino acids, was specifically designed as a biomimetic of a segment of α-MSH.[3] Its primary function is to act as a competitive antagonist at the MC1R, thereby inhibiting the signaling cascade that leads to melanin production.[4][5] This targeted mechanism allows for the modulation of pigmentation without exhibiting cytotoxicity or interfering with the normal functioning of melanocytes.

Mechanism of Action: Competitive Antagonism at the MC1R

The cornerstone of this compound's efficacy lies in its structural similarity to α-MSH, which allows it to competitively bind to the MC1R on the surface of melanocytes.

The α-MSH Signaling Cascade

Under normal physiological conditions, or when stimulated by triggers like UV radiation, keratinocytes release α-MSH. This hormone then binds to the MC1R, a G-protein coupled receptor on melanocytes. This binding event initiates a downstream signaling cascade:

-

Adenylate Cyclase Activation: The activated MC1R stimulates adenylate cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.

-

PKA Activation: Elevated cAMP levels activate Protein Kinase A (PKA).

-

CREB Phosphorylation: PKA phosphorylates the cAMP Response Element-Binding protein (CREB).

-

MITF Expression: Phosphorylated CREB acts as a transcription factor, moving into the nucleus and promoting the expression of the Microphthalmia-associated Transcription Factor (MITF).

-

Melanogenic Enzyme Synthesis: MITF is the master regulator of melanogenesis. It upregulates the transcription of key melanogenic enzymes, including Tyrosinase, Tyrosinase-Related Protein 1 (TRP-1), and Tyrosinase-Related Protein 2 (TRP-2).

-

Melanin Production: These enzymes catalyze the conversion of the amino acid L-tyrosine into melanin pigments (eumelanin and pheomelanin) within specialized organelles called melanosomes.

Inhibition by this compound

This compound disrupts this pathway at its inception. By occupying the MC1R binding site, it prevents α-MSH from activating the receptor. This competitive inhibition blocks the entire downstream cascade, leading to:

-

A significant reduction in intracellular cAMP production.

-

Suppressed expression of MITF.

-

Downregulation of tyrosinase, TRP-1, and TRP-2 expression.

The ultimate result is a decrease in the rate of melanin synthesis, leading to a lightening of the skin tone and a reduction in hyperpigmentation. Studies suggest this compound can reduce melanin synthesis by approximately 33%.

Quantitative Data on Efficacy

The inhibitory potential of this compound has been quantified in several in-vitro and clinical studies. The data highlights its potency, selectivity, and clinical effectiveness in skin lightening.

Table 1: In-Vitro Inhibitory Activity of this compound

| Parameter | Value | Cell/System | Description | Reference |

| IC₅₀ (cAMP Inhibition) | 2.5 nM | Melanocytes | Concentration required to inhibit 50% of α-MSH-induced intracellular cAMP production. | |

| IC₅₀ (Melanosome Dispersion) | 11 nM | Melanocytes | Concentration required to inhibit 50% of α-MSH-induced melanosome dispersion. | |

| Kᵢ (MC1R Binding Affinity) | 40 nM | COS-1 cells expressing human MC1R | Dissociation constant, indicating high binding affinity for the target receptor. | |

| Melanin Synthesis Reduction | ~33% | Melanocytes | Approximate reduction in melanin synthesis upon treatment. |

Table 2: Receptor Selectivity Profile of this compound

| Receptor | Kᵢ (µM) | Description | Reference |

| MC1R | 0.04 | Target receptor for pigmentation. | |

| MC3R | 0.47 | Shows significantly lower affinity compared to MC1R. | |

| MC4R | 1.34 | Shows significantly lower affinity compared to MC1R. | |

| MC5R | 2.4 | Shows significantly lower affinity compared to MC1R. |

Note: The lower Kᵢ value for MC1R demonstrates the high selectivity of this compound for the target receptor involved in melanogenesis over other melanocortin receptors.

Table 3: Clinical Study Results on Skin Lightening (8-Week Study)

| Parameter | Concentration | Result at Day 28 | Result at Day 56 | Description | Reference |

| ΔL (Skin Lightening) | 0.0001% (1 ppm) | - | +5.01% increase from baseline | ΔL indicates an increase in skin lightness. | |

| ΔE (Comprehensive Skin State) | 0.0001% (1 ppm) | - | +4.43% increase from baseline | ΔE reflects overall improvement in skin brightness, gloss, and smoothness. | |

| ΔL (Skin Lightening) | 0.0005% (5 ppm) | - | +6.42% increase from baseline | Higher concentration shows a greater increase in skin lightness. | |

| ΔE (Comprehensive Skin State) | 0.0005% (5 ppm) | - | +5.39% increase from baseline | Higher concentration shows greater overall skin improvement. |

Experimental Protocols

Evaluating the efficacy of this compound involves a series of standardized in-vitro assays. The following sections provide detailed methodologies for key experiments.

Cell Viability Assay (MTT Assay)

This assay is crucial to ensure that the inhibitory effects of this compound are not due to cytotoxicity.

-

Objective: To assess the viability of B16F10 melanoma cells after treatment with this compound.

-

Materials:

-

B16F10 murine melanoma cells

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

96-well plates

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (0.5 mg/mL)

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

-

-

Procedure:

-

Cell Seeding: Seed B16F10 cells into a 96-well plate at a density of approximately 5x10⁴ cells/mL and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Treatment: Remove the medium and add fresh medium containing various concentrations of this compound. Include a vehicle control (without this compound). Incubate for an additional 24 or 48 hours.

-

MTT Addition: Remove the treatment medium and add 100 µL of MTT solution to each well. Incubate for 2-4 hours, allowing viable cells to convert MTT into formazan crystals.

-

Formazan Solubilization: Carefully remove the MTT solution and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Calculation: Cell viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100.

-

Melanin Content Assay

This assay directly quantifies the amount of melanin produced by melanocytes after treatment.

-

Objective: To measure the effect of this compound on melanin synthesis in B16F10 cells.

-

Materials:

-

B16F10 cells

-

6-well plates

-

α-MSH (to stimulate melanogenesis)

-

This compound stock solution

-

Phosphate-Buffered Saline (PBS)

-

Lysis Buffer: 1 N NaOH containing 10% DMSO

-

Microplate reader

-

-

Procedure:

-

Cell Seeding: Seed B16F10 cells in 6-well plates at a density of 1-2.5 x 10⁵ cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with fresh medium containing a stimulant (e.g., 50-300 nM α-MSH) and various concentrations of this compound. Include a positive control (α-MSH only) and a negative control (medium only). Incubate for 48-72 hours.

-

Cell Harvesting: Wash the cells twice with cold PBS and harvest the cell pellets by centrifugation.

-

Melanin Solubilization: Dissolve the cell pellets in 100-200 µL of lysis buffer (1 N NaOH with 10% DMSO). Incubate at 60-80°C for 1-2 hours to completely solubilize the melanin.

-

Absorbance Measurement: Transfer the lysate to a 96-well plate and measure the absorbance at 405 nm or 490 nm.

-

Calculation: Relative Melanin Content (%) = (Absorbance of treated group / Absorbance of control group) x 100. Results can be normalized to total protein content.

-

Tyrosinase Activity Assay (Cell-Free and Cellular)

This assay measures the direct effect of a compound on the activity of tyrosinase, the rate-limiting enzyme in melanogenesis.

-

Objective: To determine the inhibitory effect of this compound on tyrosinase enzyme activity.

-

Materials:

-

Mushroom tyrosinase (for cell-free assay) or cell lysate from treated B16F10 cells (for cellular assay)

-

Phosphate buffer (e.g., 50 mM, pH 6.8)

-

L-DOPA (L-3,4-dihydroxyphenylalanine) solution

-

This compound stock solution

-

Kojic acid (as a positive control inhibitor)

-

96-well plate

-

Spectrophotometer

-

-

Procedure (Cell-Free):

-

Reaction Setup: In a 96-well plate, add phosphate buffer, tyrosinase enzyme solution, and various concentrations of this compound (or Kojic acid for the positive control).

-

Pre-incubation: Pre-incubate the mixture for 10-20 minutes at room temperature or 37°C.

-

Initiate Reaction: Add the substrate, L-DOPA, to each well to start the reaction.

-

Kinetic Measurement: Immediately measure the formation of dopachrome by reading the absorbance at 475 nm at regular intervals for 10-20 minutes.

-

Calculation: The rate of reaction is determined from the linear portion of the absorbance curve. The percentage of inhibition is calculated as: Inhibition (%) = [(Rate of control - Rate of sample) / Rate of control] x 100.

-

Safety and Toxicological Profile

This compound is generally considered safe for topical use in cosmetic formulations. Studies indicate a low risk of irritation and adverse reactions, and it is well-tolerated by most skin types, including sensitive skin. It does not exhibit the cytotoxicity often associated with other skin-lightening agents. Furthermore, environmental and toxicity assessments have classified it as not expected to be potentially toxic or harmful.

Conclusion

This compound presents a highly specific and effective mechanism for the inhibition of melanin synthesis. By acting as a competitive antagonist of the MC1R, it effectively blocks the primary signaling pathway that stimulates melanogenesis. Quantitative data confirms its high potency and selectivity, with both in-vitro and clinical studies demonstrating a significant reduction in melanin production and a visible improvement in skin tone and evenness. The well-defined experimental protocols allow for consistent and reproducible evaluation of its efficacy. For researchers and professionals in drug development, this compound represents a prime example of a rationally designed, biomimetic peptide that targets a key biological process with high precision and a favorable safety profile.

References

The α-MSH/MC1R Axis: A Technical Guide to the Signaling Pathway Modulated by Nonapeptide-1 in the Epidermal Pigmentary Unit

For Immediate Release

[Shanghai, CN – November 27, 2025] – This technical guide provides an in-depth analysis of the signaling pathway influenced by Nonapeptide-1, a synthetic peptide of significant interest in dermatological research and cosmetic science. Primarily targeting researchers, scientists, and professionals in drug development, this document elucidates the peptide's mechanism of action, presents key quantitative data, details relevant experimental protocols, and visualizes the complex molecular interactions within the epidermal pigmentary unit, which comprises keratinocytes and melanocytes.

Executive Summary

This compound is a biomimetic peptide designed as a competitive antagonist of the Melanocortin 1 Receptor (MC1R).[1][2][3] Its primary mechanism of action is the inhibition of melanogenesis (melanin production) in melanocytes.[4][5] While the direct target of this compound is the melanocyte, the initiation of the signaling cascade it inhibits is critically dependent on paracrine signaling from surrounding keratinocytes, particularly in response to external stimuli like ultraviolet (UV) radiation. This document will detail this intercellular signaling pathway, the specific point of intervention by this compound, and the downstream consequences on melanin synthesis.

The Keratinocyte-Melanocyte Signaling Axis in Pigmentation

Skin pigmentation is a complex process regulated by intricate communication between keratinocytes and melanocytes. In response to stimuli such as UV light, keratinocytes produce and secrete signaling molecules, most notably the alpha-melanocyte-stimulating hormone (α-MSH). This hormone then acts on adjacent melanocytes to stimulate melanin production.

The canonical α-MSH signaling pathway proceeds as follows:

-

α-MSH Binding : α-MSH binds to the MC1R, a G-protein coupled receptor on the surface of melanocytes.

-

cAMP Activation : This binding activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).

-

PKA Activation : Elevated intracellular cAMP levels activate Protein Kinase A (PKA).

-

CREB Phosphorylation : PKA phosphorylates the cAMP Response Element-Binding Protein (CREB).

-

MITF Transcription : Phosphorylated CREB moves into the nucleus and promotes the transcription of the Microphthalmia-associated Transcription Factor (MITF).

-

Melanogenic Gene Expression : MITF, a master regulator of melanocyte development and function, then activates the transcription of key melanogenic enzymes, including Tyrosinase (TYR), Tyrosinase-related protein 1 (TRP1), and Tyrosinase-related protein 2 (TRP2).

-

Melanin Synthesis : These enzymes catalyze the multi-step conversion of tyrosine into melanin pigment.

Mechanism of Action: this compound as a Competitive Antagonist

This compound functions by interrupting the very first step of this signaling cascade. Structurally mimicking α-MSH, it competitively binds to the MC1R on melanocytes. By occupying the receptor, it prevents α-MSH from binding and initiating the downstream signaling events. This blockade leads to a significant downregulation of the entire pathway, resulting in decreased expression of MITF and its target melanogenic enzymes. The ultimate outcome is a reduction in melanin synthesis, leading to a skin-lightening effect.

Figure 1. this compound inhibits the α-MSH signaling pathway in melanocytes.

Quantitative Data Summary

The inhibitory effects of this compound have been quantified in various in vitro studies. The following table summarizes key performance indicators.

| Parameter | Value | Cell System/Assay | Reference |

| MC1R Binding Affinity (Ki) | 40 nM | COS-1 cells expressing human MC1R | |

| IC50 (cAMP Inhibition) | 2.5 nM | Melanocytes (α-MSH-induced) | |

| IC50 (Melanosome Dispersion) | 11 nM | Melanocytes (α-MSH-induced) | |

| Melanin Synthesis Reduction | ~33% | In vitro models | |

| Tyrosinase Inhibition Rate | 16.67% | Enzymatic Assay (at 0.3% v/v) | |

| MC1R Selectivity | Selective for MC1R over MC3R, MC4R, and MC5R (Ki: 0.47, 1.34, and 2.4 μM, respectively) | COS-1 cells expressing human receptors |

Key Experimental Protocols

Reproducing the findings on this compound's activity requires standardized methodologies. Below are detailed protocols for essential in vitro assays.

Cell Culture and Co-culture

-

Cell Lines : Human Epidermal Melanocytes (HEM) and Human Keratinocyte cell line (HaCaT) are typically used.

-

Culture Medium : Melanocytes are cultured in specialized melanocyte growth medium. HaCaT cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS).

-

Co-culture Setup : For paracrine signaling studies, HaCaT cells are seeded in the bottom of a culture plate. Once confluent, HEM cells are seeded onto transwell inserts placed within the same wells. This allows for the sharing of secreted factors (like α-MSH) without direct cell-to-cell contact.

-

Treatment : Cells are treated with varying concentrations of this compound, with or without an inducer like α-MSH or UVA radiation.

Melanin Content Assay

-

Cell Lysis : After treatment, harvest cells and wash with Phosphate-Buffered Saline (PBS). Lyse the cell pellet in 1N NaOH at 80°C for 1 hour.

-

Spectrophotometry : Centrifuge the lysate to pellet debris. Measure the absorbance of the supernatant at 475 nm using a spectrophotometer.

-

Quantification : Create a standard curve using synthetic melanin. Normalize the melanin content to the total protein content of each sample, determined by a BCA or Bradford protein assay.

Cellular Tyrosinase Activity Assay

-

Cell Lysis : Harvest and wash cells, then lyse them in a phosphate buffer containing a non-ionic detergent (e.g., Triton X-100).

-

Reaction Setup : In a 96-well plate, mix the cell lysate with a solution of L-DOPA (the substrate for tyrosinase).

-

Incubation & Measurement : Incubate the plate at 37°C. Monitor the formation of dopachrome by measuring the absorbance at 475 nm at regular intervals.

-

Calculation : The rate of increase in absorbance is proportional to the tyrosinase activity. Normalize activity to the total protein content.

References

Nonapeptide-1: An In-Depth Technical Guide to its In-Vitro Antagonism of α-MSH

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nonapeptide-1, a synthetic biomimetic peptide composed of nine amino acids, has emerged as a significant molecule of interest in the field of dermatology and skin pigmentation research.[1][2] Its primary mechanism of action lies in its ability to act as a competitive antagonist to the alpha-melanocyte-stimulating hormone (α-MSH) at the melanocortin 1 receptor (MC1R).[3][4][5] By blocking the binding of α-MSH to its receptor on melanocytes, this compound effectively inhibits the downstream signaling cascade that leads to melanin synthesis. This technical guide provides a comprehensive overview of the in-vitro studies elucidating the role of this compound as an α-MSH antagonist, with a focus on quantitative data, detailed experimental protocols, and the visualization of its mechanism of action.

Quantitative Data Summary

The efficacy of this compound as an α-MSH antagonist has been quantified through various in-vitro assays. The following tables summarize the key quantitative data from published studies.

| Parameter | Value | Cell Line/System | Reference |

| Binding Affinity (Ki) | |||

| MC1R | 40 nM | COS-1 cells expressing human receptors | |

| MC3R | 0.47 µM | COS-1 cells expressing human receptors | |

| MC4R | 1.34 µM | COS-1 cells expressing human receptors | |

| MC5R | 2.4 µM | COS-1 cells expressing human receptors | |

| Inhibitory Concentration (IC50) | |||

| α-MSH-induced intracellular cAMP levels | 2.5 nM | Melanocytes | |

| α-MSH-induced melanosome dispersion | 11 nM | Melanocytes | |

| Tyrosinase Inhibition | |||

| Tyrosinase Inhibitory Activity | 16.67% (at 0.3% v/v) | Enzymatic Assay |

Table 1: Binding Affinity and Inhibitory Concentrations of this compound.

| Treatment Condition | Effect on Gene/Protein Expression | Cell Line | Reference |

| This compound (20 µM, 3 days) | Downregulation of MC1R, tyrosinase, TRP1, TRP2, and MITF | HaCaT cells and Human Epidermal Melanocytes (HEM) |

Table 2: Effect of this compound on Melanogenesis-Related Gene and Protein Expression.

Core Signaling Pathway and Mechanism of Action

This compound exerts its effects by competitively inhibiting the binding of α-MSH to the MC1R, a G-protein coupled receptor on the surface of melanocytes. This initial binding event is the trigger for the melanogenesis cascade. The following diagram illustrates this pathway and the point of intervention by this compound.

Caption: α-MSH signaling cascade and this compound antagonism.

Experimental Protocols

This section provides detailed methodologies for key in-vitro experiments used to characterize this compound as an α-MSH antagonist.

Cell Culture

-

Cell Lines: B16F10 murine melanoma cells, primary human epidermal melanocytes (HEM), and HaCaT human keratinocytes are commonly used.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Melanin Content Assay

This assay quantifies the amount of melanin produced by melanocytes following treatment.

Caption: Workflow for Melanin Content Assay.

Protocol:

-

Seed B16F10 cells in 6-well plates at a density of 1 x 10^5 cells/well and incubate for 24 hours.

-

Replace the medium with fresh medium containing various concentrations of this compound, with or without α-MSH (typically 100-200 nM) as a stimulator.

-

Incubate the cells for an additional 48-72 hours.

-

Wash the cells twice with phosphate-buffered saline (PBS).

-

Harvest the cells and centrifuge to obtain a cell pellet.

-

Dissolve the cell pellet in 1N NaOH containing 10% DMSO and incubate at 80°C for 1 hour to solubilize the melanin.

-

Measure the absorbance of the lysate at 405 nm using a microplate reader.

-

The melanin content is normalized to the total protein content of the cell lysate, determined by a BCA or similar protein assay.

Tyrosinase Activity Assay

This assay measures the activity of tyrosinase, the rate-limiting enzyme in melanogenesis.

Protocol:

-

Culture and treat B16F10 cells with this compound and/or α-MSH as described for the melanin content assay.

-

After treatment, wash the cells with PBS and lyse them in a buffer containing 1% Triton X-100.

-

Centrifuge the lysate to remove cellular debris and collect the supernatant containing the tyrosinase enzyme.

-

In a 96-well plate, mix the cell lysate with a solution of L-DOPA (3,4-dihydroxy-L-phenylalanine), the substrate for tyrosinase.

-

Incubate the plate at 37°C and monitor the formation of dopachrome by measuring the absorbance at 475 nm at regular intervals.

-

Tyrosinase activity is calculated from the rate of increase in absorbance and normalized to the total protein concentration of the lysate.

Western Blot Analysis

This technique is used to determine the expression levels of key proteins in the melanogenesis pathway.

Caption: Western Blotting Experimental Workflow.

Protocol:

-

Following treatment with this compound and/or α-MSH, lyse the cells in RIPA buffer containing protease inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat dry milk in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for MITF, tyrosinase, TRP-1, TRP-2, or β-actin (as a loading control) overnight at 4°C.

-

Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.

-

Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.

Intracellular cAMP Measurement

This assay quantifies the levels of cyclic adenosine monophosphate (cAMP), a key second messenger in the α-MSH signaling pathway.

Protocol:

-

Plate melanocytes in a suitable multi-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 30 minutes).

-

Stimulate the cells with α-MSH for a short duration (e.g., 15-30 minutes).

-

Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP enzyme immunoassay (EIA) or a homogeneous time-resolved fluorescence (HTRF) assay kit, following the manufacturer's instructions.

-

The results are typically expressed as the amount of cAMP produced per well or normalized to the total protein content.

Conclusion

The in-vitro evidence strongly supports the role of this compound as a potent and selective competitive antagonist of α-MSH at the MC1R. Its ability to inhibit the α-MSH-induced signaling cascade, leading to a reduction in melanin synthesis, is well-documented through quantitative binding and functional assays. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers investigating the mechanisms of skin pigmentation and for professionals involved in the development of novel agents for modulating skin tone and addressing hyperpigmentation disorders. The continued study of this compound and similar molecules holds significant promise for advancing the field of dermatological science.

References

- 1. Development of hMC1R Selective Small Agonists for Sunless Tanning and Prevention of Genotoxicity of UV in Melanocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Down-regulation of tyrosinase, TRP-1, TRP-2 and MITF expressions by citrus press-cakes in murine B16 F10 melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fraxinol Stimulates Melanogenesis in B16F10 Mouse Melanoma Cells through CREB/MITF Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Induction of Melanogenesis by Fosfomycin in B16F10 Cells Through the Upregulation of P-JNK and P-p38 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nonapeptide-1 is a synthetic, biomimetic peptide that functions as a potent antagonist to the alpha-melanocyte-stimulating hormone (α-MSH).[1][2] Its primary mechanism involves competitively binding to the Melanocortin 1 Receptor (MC1R) on melanocytes, thereby inhibiting the signaling cascade responsible for melanin synthesis.[2][3][4] This action effectively downregulates the expression and activity of key melanogenic enzymes, including tyrosinase, leading to a reduction in hyperpigmentation without exhibiting cytotoxicity. This technical guide consolidates primary research findings on this compound, presenting its mechanism of action, quantitative efficacy data, and detailed experimental protocols to support further research and development.

Core Mechanism of Action: MC1R Antagonism

The skin's pigmentation process, or melanogenesis, is primarily initiated by the binding of α-MSH to the MC1R, a G protein-coupled receptor on the surface of melanocytes. This compound is structurally designed to mimic α-MSH, allowing it to competitively occupy the MC1R binding site. This competitive inhibition prevents the activation of the receptor by α-MSH, thus blocking the initial step of the melanogenesis signaling pathway.

Upon binding, α-MSH typically activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This rise in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates the cAMP response element-binding protein (CREB). Phosphorylated CREB then upregulates the expression of Microphthalmia-associated transcription factor (MITF), the master regulator of melanogenic gene expression. MITF subsequently promotes the transcription of key enzymes like tyrosinase (TYR), tyrosinase-related protein 1 (TRP1), and tyrosinase-related protein 2 (TRP2), which are essential for melanin production.

By acting as an antagonist at the MC1R, this compound effectively halts this entire downstream cascade. Research indicates that this compound not only blocks the initial signal but also significantly diminishes the expression of MC1R, MITF, tyrosinase, TRP1, and TRP2.

Quantitative Efficacy Data